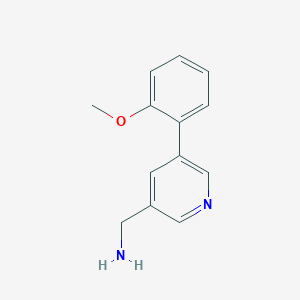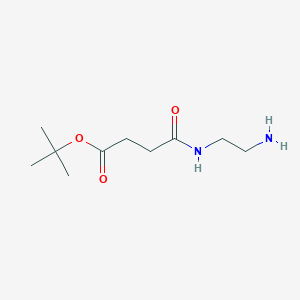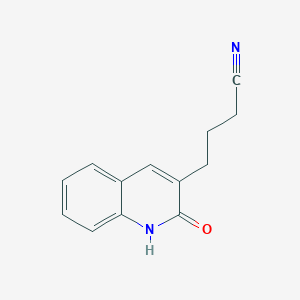
8-(Allyloxy)indolizine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Allyloxy)indolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of an indolizine core with an allyloxy group at the 8th position and a carboxylic acid group at the 7th position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Allyloxy)indolizine-7-carboxylic acid can be achieved through several methods:
-
Cyclocondensation Reactions: : One common method involves the cyclocondensation of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst. This reaction proceeds through the formation of a pyridinium intermediate, followed by aldol condensation .
-
Cycloaddition Reactions: : Another approach is the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes. This method involves the formation of a high-energy mesoionic pyridine-based 1,3-dipole, which undergoes cycloaddition with alkynes to form the indolizine core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes are preferred due to their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Allyloxy)indolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
8-(Allyloxy)indolizine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Indolizine derivatives, including this compound, are used in the development of organic electronic materials due to their fluorescence properties.
Biological Studies: The compound is used as a probe in biological assays to study enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 8-(Allyloxy)indolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine-1-carboxylates: These compounds share a similar indolizine core but differ in the position and type of substituents.
2-Aminoindolizines: These derivatives have an amino group at the 2nd position, offering different reactivity and biological properties.
Uniqueness
8-(Allyloxy)indolizine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyloxy group at the 8th position and the carboxylic acid group at the 7th position allows for unique interactions and reactivity compared to other indolizine derivatives .
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
8-prop-2-enoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-16-11-9(12(14)15)5-7-13-6-3-4-10(11)13/h2-7H,1,8H2,(H,14,15) |
InChI-Schlüssel |
BBDHJCRJTKECGT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=CN2C1=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)






![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

